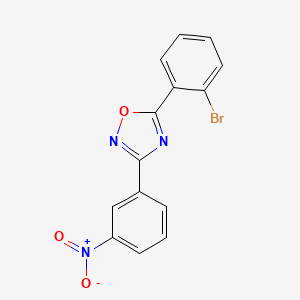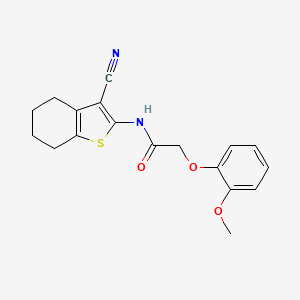![molecular formula C12H13BrClNO2 B5812814 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine, also known as BRCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine has been shown to have low toxicity in animal models, suggesting that it may be a safe compound for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in lab experiments is its potential for use in the development of new drugs for the treatment of pain and inflammation. Its low toxicity and anti-inflammatory properties make it a promising candidate for further study. However, one limitation of using 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine is its complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine. One area of interest is the development of new drugs based on 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine for the treatment of pain and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine and its potential use in the development of new materials. Finally, more research is needed to determine the safety and efficacy of 1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine in humans.
Synthesemethoden
1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride, followed by the reaction of the resulting compound with pyrrolidine. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOKVMYFWVFKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)

![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)



![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)


